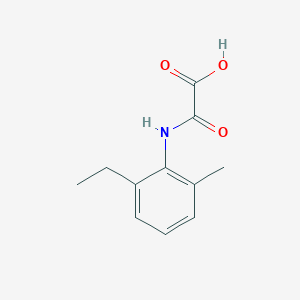

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

Description

The exact mass of the compound (2-Ethyl-6-methylanilino)(oxo)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-8-6-4-5-7(2)9(8)12-10(13)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWXESXDACFEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651579 | |

| Record name | (2-Ethyl-6-methylanilino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152019-74-4 | |

| Record name | (2-Ethyl-6-methylanilino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Ethyl-6-methylphenyl)-oxalamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, also known as N-(2-ethyl-6-methylphenyl)oxamic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The proposed synthesis is a two-step process commencing with the N-acylation of 2-ethyl-6-methylaniline with diethyl oxalate, followed by the saponification of the resulting ethyl oxamate intermediate. This guide delves into the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and discusses critical process parameters, safety considerations, and purification strategies. The information herein is grounded in established principles of organic chemistry and supported by references to analogous transformations described in the scientific literature.

Introduction and Strategic Overview

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is an N-aryl oxamic acid derivative. N-aryl oxamic acids are recognized scaffolds in medicinal chemistry, exhibiting a range of biological activities. The synthesis of this target molecule can be efficiently approached through a two-step sequence that is both logical and scalable.

The overall strategy involves:

-

Formation of an Oxamate Ester: A nucleophilic acyl substitution reaction between the starting aniline, 2-ethyl-6-methylaniline, and diethyl oxalate. This step selectively forms the ethyl N-(2-ethyl-6-methylphenyl)oxamate.

-

Hydrolysis to the Carboxylic Acid: Saponification of the ethyl oxamate intermediate to yield the desired 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and clean conversions reported for these types of reactions.

Caption: Mechanism of N-acylation of 2-ethyl-6-methylaniline.

Step 2: Saponification (Base-Mediated Ester Hydrolysis)

Saponification is the hydrolysis of an ester in the presence of a base, typically a hydroxide such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). [1]This reaction is effectively irreversible because the carboxylate salt formed is deprotonated and thus unreactive towards the alcohol by-product.

The mechanism involves:

-

A hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the ethyl oxamate intermediate.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, expelling an ethoxide ion (EtO⁻).

-

The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, yielding the sodium salt of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid and ethanol.

-

A final acidification step with a strong acid, such as hydrochloric acid (HCl), is required to protonate the carboxylate and precipitate the final product.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate

Materials:

-

2-Ethyl-6-methylaniline

-

Diethyl oxalate

-

Toluene (or another high-boiling inert solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyl-6-methylaniline (1.0 equivalent).

-

Add diethyl oxalate (1.2 equivalents) and toluene to the flask. The use of a slight excess of diethyl oxalate ensures complete consumption of the aniline.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess diethyl oxalate under reduced pressure using a rotary evaporator.

-

The crude product, ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure. A similar compound, Ethyl N-(2,6-Dimethylphenyl)oxamate, is a known chemical entity. [2]

Step 2: Synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

Materials:

-

Crude ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Water

Procedure:

-

Dissolve the crude ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate from the previous step in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide and add it to the flask (2.0 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC). Gentle heating may be required to expedite the reaction.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.

-

The desired product, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield the final product. Information on the final product is available in chemical databases. [3]

Quantitative Data and Characterization

| Parameter | Step 1: N-Acylation (Expected) | Step 2: Saponification (Expected) | Overall (Expected) |

| Yield | 85-95% | 90-98% | 76-93% |

| Purity | >95% (after purification) | >98% (after precipitation) | >98% |

| Physical Form | Oily liquid or low-melting solid | Crystalline solid | Crystalline solid |

Characterization of the Final Product:

-

¹H NMR: Expected signals would include aromatic protons, a quartet and a triplet for the ethyl group, a singlet for the methyl group, a broad singlet for the N-H proton, and a singlet for the carboxylic acid proton.

-

¹³C NMR: Expected signals for all unique carbon atoms, including the two carbonyl carbons.

-

IR Spectroscopy: Characteristic absorptions for the N-H bond, C=O bonds of the amide and carboxylic acid, and the O-H of the carboxylic acid.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₃NO₃, MW: 207.23 g/mol ). [3]

Safety and Handling

This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2-Ethyl-6-methylaniline: Harmful if swallowed or in contact with skin. Handle with care.

-

Diethyl Oxalate: Irritant. Avoid contact with eyes and skin.

-

Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): Corrosive. Cause severe skin burns and eye damage. [4]Handle with extreme care, and always add acid to water, not the other way around.

-

Oxalyl Chloride (Alternative Reagent): If oxalyl chloride were to be used as an alternative to diethyl oxalate for the N-acylation, extreme caution is necessary. It is highly corrosive and reacts violently with water, releasing toxic gases. [5][6]* General Precautions: Ensure all glassware is dry before use, especially when handling water-reactive compounds. All reactions should be conducted with appropriate containment measures in place. [7][8]

Caption: A troubleshooting guide for the synthesis pathway.

Conclusion

The described two-step synthesis pathway, involving N-acylation of 2-ethyl-6-methylaniline with diethyl oxalate followed by saponification, represents a highly effective and logical approach for the preparation of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. The methodology is based on well-established and reliable chemical transformations. By carefully controlling reaction conditions and adhering to safety protocols, this guide provides a solid foundation for the successful synthesis of this valuable compound for research and development purposes.

References

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-ethyl-6-methylphenyl)-oxalamic acid. PubChem. Retrieved from [Link]

- Farkas, J., & Flegelova, Z. (1971). The reaction of oxalyl chloride with amides. Tetrahedron Letters, 12(17), 1591-1594.

-

Organic Syntheses. (n.d.). Procedure for the reaction of carboxylic acids with oxalyl chloride. Retrieved from [Link]

- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Ureas of Carboxylic Acids and Isocyanates.

-

Centers for Disease Control and Prevention. (n.d.). Engineering Controls Database - Museums (Acids and Alkalis). Retrieved from [Link]

-

Nagaland Pollution Control Board. (n.d.). THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. Retrieved from [Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. (2018). A SAFE WAY OF PERFORMING DANGEROUS EXPERIMENTS. III. THE SAFETY BOX. 1. DEMONSTRATING THE REACTIONS OF ALKALI METALS WITH CONC. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). The mechanisms of hydrolysis of alkyl N-alkylthioncarbamate esters at 100 °C. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. PubChemLite - N-(2-ethyl-6-methylphenyl)-oxalamic acid (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. npcb.nagaland.gov.in [npcb.nagaland.gov.in]

- 8. mjcce.org.mk [mjcce.org.mk]

A Technical Guide to the Spectroscopic Characterization of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

< WHITE PAPER

Abstract

Introduction: The Analytical Imperative

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is an organic molecule featuring an N-substituted aniline core linked to an oxamic acid moiety. Its structure suggests potential applications in medicinal chemistry, given the prevalence of anilide and carboxylic acid motifs in bioactive compounds. Unambiguous confirmation of its chemical structure and purity is a prerequisite for any further investigation into its biological or material properties.

The synergistic application of NMR, FT-IR, and MS provides a holistic and definitive analytical picture.[4][5]

-

NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing detailed information about the connectivity and chemical environment of each atom.[6]

-

FT-IR Spectroscopy identifies the functional groups present, confirming the key chemical bonds that define the molecule.[7]

-

Mass Spectrometry determines the precise molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.[8]

This guide is structured to walk the researcher through the entire characterization workflow, from sample preparation to final data interpretation, grounded in established scientific principles and authoritative standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[6] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

Predicted NMR Data

Based on the structure of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, we can predict the key features of its ¹H and ¹³C NMR spectra. These predictions serve as a reference for the analysis of experimentally acquired data.

Molecular Structure with Predicted ¹H Assignments

Caption: Structure of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |

|---|---|---|---|---|---|

| a | > 12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and often exchanges, leading to a broad signal at a very downfield shift. |

| b | 9.5 - 10.5 | Singlet | 1H | Amide (-NH-) | The amide proton is deshielded by the adjacent carbonyl group and its resonance is sensitive to solvent and concentration. |

| c, d, e | 7.1 - 7.4 | Multiplet | 3H | Aromatic Protons (Ar-H) | Protons on the substituted benzene ring will appear in the characteristic aromatic region. The substitution pattern will lead to a complex multiplet. |

| f | ~ 2.6 | Quartet (q) | 2H | Ethyl (-CH₂CH₃) | This methylene group is adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule). |

| g | ~ 2.2 | Singlet | 3H | Aryl Methyl (-CH₃) | The methyl group attached directly to the aromatic ring is a singlet as it has no adjacent protons to couple with. |

| h | ~ 1.2 | Triplet (t) | 3H | Ethyl (CH₂-CH₃) | This methyl group is adjacent to a methylene group (2 protons), resulting in a triplet (n+1 rule). |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality Behind Prediction |

|---|---|---|---|

| ~ 170 | Quaternary (C) | Carboxylic Acid (HO-C=O) | Carbonyl carbons of carboxylic acids are highly deshielded and appear significantly downfield. |

| ~ 165 | Quaternary (C) | Amide (N-C=O) | Amide carbonyl carbons are also strongly deshielded, appearing slightly upfield of carboxylic acid carbons. |

| 125 - 140 | Quaternary & Tertiary (C & CH) | Aromatic Carbons | Aromatic carbons resonate in this characteristic range. Quaternary carbons (substituted) will have different shifts than protonated carbons.[9] |

| ~ 25 | Secondary (CH₂) | Ethyl (-CH₂CH₃) | Aliphatic carbons appear in the upfield region of the spectrum. |

| ~ 18 | Primary (CH₃) | Aryl Methyl (-CH₃) | The methyl group on the ring is a typical aliphatic carbon. |

| ~ 14 | Primary (CH₃) | Ethyl (CH₂-CH₃) | This terminal methyl group is expected at a typical upfield aliphatic shift. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid compound.[10]

-

Choose an appropriate deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆).[10][11] The choice of solvent is critical as it can influence chemical shifts.

-

Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filter the solution if any particulate matter is present and transfer it to a 5 mm NMR tube.[12][13]

-

-

Instrument Setup & Calibration:

-

Insert the NMR tube into the spectrometer.

-

Perform standard instrument procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a broadband-decoupled ¹³C NMR spectrum. Depending on sample concentration, this may require a longer acquisition time.

-

(Optional but Recommended) Acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[14] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[15]

Predicted IR Absorption Bands

The structure of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid contains several IR-active functional groups.

Table 3: Predicted FT-IR Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality Behind Prediction |

|---|---|---|---|

| 3400 - 2500 (broad) | O-H Stretch | Carboxylic Acid (-COOH) | The O-H bond in a carboxylic acid is involved in hydrogen bonding, resulting in a very broad and strong absorption band.[16] |

| ~ 3300 | N-H Stretch | Secondary Amide (-NH-) | The N-H stretching vibration in secondary amides typically appears as a single, sharp peak in this region.[16] |

| 3000 - 2850 | C-H Stretch | Alkyl (sp³ C-H) | These absorptions are characteristic of the C-H bonds in the ethyl and methyl groups. |

| ~ 1720 | C=O Stretch | Carboxylic Acid (-C=O) | The carbonyl stretch of a carboxylic acid is typically very strong and sharp, appearing at a high frequency.[17] |

| ~ 1680 | C=O Stretch | Amide I Band (-C=O) | The amide carbonyl stretch (Amide I band) is also a very strong absorption, typically appearing at a slightly lower wavenumber than the acid carbonyl.[17] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | These absorptions, often appearing as a pair of bands, are characteristic of the carbon-carbon double bonds within the benzene ring. |

| ~ 1550 | N-H Bend | Amide II Band | The N-H bending vibration coupled with C-N stretching is a characteristic feature of secondary amides. |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[14][18]

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[18][19]

-

Background Collection: Acquire a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum.[20]

-

Sample Application: Place a small amount of the solid 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal.[18] This ensures good optical contact, which is crucial for a high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard measurement range is 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[21] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our target compound, as it typically generates the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻ with minimal fragmentation.[8][22]

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₂H₁₅NO₃

-

Monoisotopic Mass: 221.1052 g/mol

-

Expected Ionization (ESI):

-

Positive Mode: [M+H]⁺ = 222.1125 m/z

-

Negative Mode: [M-H]⁻ = 220.0980 m/z

-

-

High-Resolution MS (HRMS): An HRMS experiment should yield a mass measurement accurate to within 5 ppm of the theoretical value, confirming the elemental composition.

-

Fragmentation: Tandem MS (MS/MS) can induce fragmentation. A likely fragmentation pathway involves the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da). Cleavage of the amide bond is also a probable fragmentation route.[23]

Experimental Protocol: ESI-MS Data Acquisition

This protocol describes direct infusion ESI-MS for rapid analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) for positive mode or ammonium hydroxide for negative mode to promote ionization.[24]

-

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range.

-

Sample Infusion:

-

Load the sample solution into a syringe and place it in a syringe pump.

-

Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

-

If fragmentation information is desired, perform a product ion scan (MS/MS) on the isolated molecular ion peak. This involves selecting the [M+H]⁺ or [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID).[25]

-

Conclusion: A Triad of Analytical Confidence

The structural confirmation of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid relies on the congruent interpretation of data from NMR, FT-IR, and MS. NMR spectroscopy provides the detailed carbon-hydrogen framework, FT-IR confirms the presence of key functional groups (amide, carboxylic acid), and MS verifies the molecular weight and elemental composition. By following the detailed protocols outlined in this guide, researchers can generate high-quality, reliable, and defensible spectroscopic data, forming a solid foundation for any subsequent research and development activities. The adherence to these validated methodologies ensures scientific integrity and aligns with the rigorous standards of Good Laboratory Practice.[2][26]

References

-

Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Education in Chemistry. (2008). Good lab practice. Royal Society of Chemistry. Retrieved from [Link]

-

eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

LCGC International. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Chromatography Online. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

SlideShare. (n.d.). GOOD LABORATORY PRACTICES. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Good lab practice | Feature | RSC Education [edu.rsc.org]

- 3. pharmexcil.com [pharmexcil.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. jchps.com [jchps.com]

- 7. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. depts.washington.edu [depts.washington.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. agilent.com [agilent.com]

- 19. utsc.utoronto.ca [utsc.utoronto.ca]

- 20. mse.iastate.edu [mse.iastate.edu]

- 21. phys.libretexts.org [phys.libretexts.org]

- 22. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 26. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

An In-depth Technical Guide to Determining the Solubility Profile of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid in Different Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for determining the solubility profile of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a representative organic molecule, across a range of pharmaceutically relevant solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and offer insights into the rationale behind solvent selection and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable understanding of API solubility.

Introduction: The Criticality of Solubility Profiling in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand out as paramount. Poor solubility can lead to a cascade of undesirable consequences, including low and erratic absorption, suboptimal in vivo exposure, and difficulties in formulation development. Therefore, a comprehensive understanding of an API's solubility profile is not merely a data point but a cornerstone of a successful drug development program.

This guide focuses on 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, an organic molecule whose structural motifs are representative of many modern drug candidates. By establishing a detailed methodology for characterizing its solubility, we provide a transferable workflow applicable to a wide array of small molecules.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[1][2]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in a thermodynamically stable state.[1][2][3] The determination of thermodynamic solubility requires sufficient time for the system to reach equilibrium.[3][4]

-

Kinetic Solubility: This is often a measure of the concentration of a solute in a solution that is not at equilibrium.[1][2] It is frequently encountered in high-throughput screening methods where a compound, often dissolved in a strong organic solvent like DMSO, is rapidly diluted into an aqueous buffer.[3][4] The resulting solubility value can be higher than the thermodynamic solubility because the system is in a metastable, supersaturated state.[1][2]

For the purposes of robust drug development and formulation, this guide will focus on the determination of thermodynamic solubility , as it provides a more accurate and reliable measure of a compound's intrinsic dissolution properties.[3][5]

Strategic Solvent Selection: A Multifaceted Approach

The choice of solvents for solubility profiling should be deliberate and strategic, encompassing a range of polarities and functionalities to mimic various physiological and manufacturing environments.[6][7] Solvents in the pharmaceutical industry are broadly classified based on their safety, health, and environmental impact.[7] A well-considered selection should include representatives from different classes.

Rationale for Solvent Selection

For our case study with 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, we will consider a diverse set of solvents:

-

Polar Protic Solvents: These solvents can donate hydrogen bonds and have a high dielectric constant. Examples include water, methanol, and ethanol.[8] Solubility in these solvents is crucial for understanding dissolution in aqueous physiological fluids.

-

Dipolar Aprotic Solvents: These solvents have a large dipole moment but do not donate hydrogen bonds. Examples include acetone, ethyl acetate, and N,N-dimethylformamide (DMF).[8] These are common solvents in organic synthesis and purification.[9]

-

Apolar Aprotic Solvents: These solvents have a low dielectric constant and are non-polar. Examples include n-hexane and toluene.[8] Solubility in these solvents can be relevant for certain formulation strategies and for understanding potential interactions with lipophilic environments.

The following table outlines a recommended set of solvents for a comprehensive initial solubility screen.

| Solvent Class | Solvent | Rationale |

| Polar Protic | Purified Water (pH 7.4 Buffer) | Simulates physiological pH. |

| Methanol | A common polar protic solvent in synthesis. | |

| Ethanol | A pharmaceutically acceptable and widely used solvent.[6] | |

| Dipolar Aprotic | Acetone | A versatile and common laboratory solvent.[6][10] |

| Ethyl Acetate | A less toxic alternative to other organic solvents.[8][9][10] | |

| Acetonitrile | Frequently used in chromatography and analysis.[11] | |

| Apolar Aprotic | n-Hexane | Represents a non-polar, aliphatic environment. |

| Toluene | Represents a non-polar, aromatic environment. |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[12] The underlying principle is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest for a prolonged period, allowing the system to reach equilibrium.[12][13]

Materials and Equipment

-

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid (solid, high purity)

-

Selected solvents (HPLC grade or higher)[14]

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control[15]

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

The following protocol outlines a robust and self-validating approach to solubility determination.

Step 1: Preparation of Vials

-

Accurately weigh an excess amount of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid into appropriately labeled vials. An excess is crucial to ensure a saturated solution is formed.[12][13]

Step 2: Addition of Solvents

-

Add a precise volume of the chosen solvent to each vial.

Step 3: Equilibration

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[3][15]

-

Allow the samples to shake for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[3][4] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; the solubility should be consistent.[12]

Step 4: Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

Step 5: Quantification by HPLC

-

Prepare a series of calibration standards of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid of known concentrations in each of the tested solvents.

-

Analyze the filtered samples and calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the compound in the filtered samples by interpolating their peak areas on the calibration curve. This concentration represents the thermodynamic solubility.

Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Hypothetical Solubility Profile of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

The following table presents a hypothetical but scientifically plausible solubility profile for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, based on its chemical structure and the principles of "like dissolves like." The presence of a carboxylic acid group suggests some polarity, while the substituted aniline ring provides non-polar character.

| Solvent | Solvent Class | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |

| Purified Water (pH 7.4) | Polar Protic | 0.5 | 0.0024 |

| Methanol | Polar Protic | 50 | 0.241 |

| Ethanol | Polar Protic | 35 | 0.169 |

| Acetone | Dipolar Aprotic | 150 | 0.724 |

| Ethyl Acetate | Dipolar Aprotic | 80 | 0.386 |

| Acetonitrile | Dipolar Aprotic | 60 | 0.289 |

| n-Hexane | Apolar Aprotic | < 0.1 | < 0.0005 |

| Toluene | Apolar Aprotic | 5 | 0.024 |

Note: The molecular weight of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is approximately 207.23 g/mol .

Interpretation of the Hypothetical Data

-

Low Aqueous Solubility: The low predicted solubility in water is expected for a molecule with significant non-polar character. The carboxylic acid group provides some hydrogen bonding capability, but the bulky aromatic ring limits aqueous solubility.

-

Good Solubility in Polar Protic Alcohols: The higher solubility in methanol and ethanol compared to water is likely due to the alkyl portions of these solvents better accommodating the non-polar regions of the molecule.

-

Excellent Solubility in Dipolar Aprotic Solvents: The highest predicted solubilities are in acetone and ethyl acetate, which are effective at solvating both the polar carboxylic acid and the non-polar aromatic ring.

-

Poor Solubility in Apolar Solvents: As expected, the molecule is predicted to be poorly soluble in the non-polar solvent n-hexane. The slight solubility in toluene may be attributed to π-π stacking interactions between the aromatic rings of toluene and the aniline moiety.

Conclusion: From Data to Drug Development Strategy

A well-defined solubility profile is a critical dataset that informs numerous aspects of drug development. The data generated through the robust shake-flask method can guide formulation scientists in selecting appropriate excipients and delivery technologies. For instance, for a compound with low aqueous solubility like our case molecule, strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary to enhance bioavailability. Furthermore, understanding solubility in organic solvents is essential for optimizing crystallization processes to ensure consistent API properties.[11]

This guide has provided a comprehensive, scientifically grounded framework for determining the solubility profile of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. By adhering to the principles of thermodynamic solubility measurement and strategic solvent selection, researchers can generate high-quality, reliable data that will accelerate the journey of promising drug candidates to the clinic and beyond.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

PubMed. Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. [Link]

-

ACS Publications. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

PubChem. 2-Ethyl-6-hydroxy-2-methylnonanoic acid. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

-

ResearchGate. A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. [Link]

-

ResearchGate. Solubility in various solvents. [Link]

-

ResearchGate. Preparation of 2-R 5-oxo5-H6-N,N-diethylcarboxamide 7-phenyl-[3][9][13]thiadiazolo-[3,2-a]pyrimidine and Study of Biological Properties. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

ResearchGate. Poly(2-ethyl-2-oxazoline-co-N-propylethylene imine)s by controlled partial reduction of poly(2-ethyl-2-oxazoline): Synthesis, characterization and cytotoxicity. [Link]

-

PubMed. kinetic versus thermodynamic solubility temptations and risks. [Link]

-

A. Description and Solubility. [Link]

-

BioResources. Solubility of lignin and acetylated lignin in organic solvents. [Link]

-

PubChem. 2-Ethyl-6-hydroxyhexanoic acid. [Link]

-

ACS Publications. Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. [Link]

-

ACS Publications. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 7. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. who.int [who.int]

An In-Depth Technical Guide to 2-(2-Ethyl-6-methylanilino)-2-oxoacetic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a member of the N-aryl oxamic acid class of compounds. While specific historical discovery data for this particular molecule is not extensively documented in public literature, this guide extrapolates from established chemical principles and data on analogous compounds to present its probable synthesis, characterization, and potential utility. The document details robust synthetic protocols, explores the mechanistic rationale behind these methods, and discusses the broader context of N-aryl oxamic acids in chemical and pharmaceutical research.

Introduction and Background

N-aryl oxamic acids are a class of organic compounds characterized by an oxamic acid moiety attached to an aromatic amine. These structures are of significant interest in medicinal chemistry and materials science due to their roles as versatile intermediates and their inherent biological activities. The specific compound, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, features a sterically hindered 2-ethyl-6-methylaniline group, which can influence its chemical reactivity and biological properties. Although not a widely cited compound, its structural motifs are present in various biologically active molecules and ligands. This guide aims to provide a foundational understanding of this compound for researchers exploring this chemical space.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid can be approached through two primary and reliable retrosynthetic disconnections. Both strategies leverage the nucleophilic character of the starting aniline, 2-ethyl-6-methylaniline.

Diagram 1: Retrosynthetic Pathways

Caption: Retrosynthetic analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

The most logical synthetic approaches involve the formation of the amide bond between 2-ethyl-6-methylaniline and an oxalic acid derivative.

-

Pathway A: This involves the acylation of 2-ethyl-6-methylaniline with an activated oxalic acid derivative, such as ethyl oxalyl chloride, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. This method is generally high-yielding and proceeds under mild conditions.

-

Pathway B: This pathway utilizes the reaction of 2-ethyl-6-methylaniline with diethyl oxalate. This reaction typically requires higher temperatures to drive the condensation and displacement of ethanol. Subsequent hydrolysis of the intermediate ester is also necessary.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous N-aryl oxamic acids.

Synthesis of Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate (Intermediate)

This protocol is adapted from the general synthesis of N-aryl oxamates.

Diagram 2: Experimental Workflow for Intermediate Synthesis

Caption: Workflow for the synthesis of the intermediate ester.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethyl-6-methylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Hydrolysis to 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

Step-by-Step Methodology:

-

Hydrolysis Setup: Dissolve the purified ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).

-

Base Addition: Add sodium hydroxide (1.5 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Acidification: Once the hydrolysis is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Isolation: A precipitate of the desired acid will form. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and dry under vacuum to yield the final product, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Characterization Data (Predicted)

As this compound is not widely documented, the following table presents predicted characterization data based on its structure and data from similar known compounds like 2,6-Dimethylanilino(oxo)acetic acid.

Table 1: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 170-180 °C |

| 1H NMR (DMSO-d6) | δ 10.0-11.0 (s, 1H, NH), 7.1-7.3 (m, 3H, Ar-H), 2.6 (q, 2H, CH2), 2.2 (s, 3H, CH3), 1.2 (t, 3H, CH3) |

| 13C NMR (DMSO-d6) | δ 165.1 (C=O, acid), 160.2 (C=O, amide), 137.8, 134.5, 128.9, 128.2 (Ar-C), 24.5 (CH2), 18.1 (CH3), 13.9 (CH3) |

| IR (KBr, cm-1) | 3300-2500 (br, O-H), 3250 (N-H), 1730 (C=O, acid), 1680 (C=O, amide) |

Potential Applications and Broader Context

While specific applications for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid are not established, the broader class of N-aryl oxamic acids has demonstrated utility in several areas:

-

Ligands in Catalysis: N-aryl oxamic acids have been employed as ligands in copper-catalyzed cross-coupling reactions. The bidentate nature of the oxamic acid moiety can effectively chelate metal ions, facilitating catalytic cycles. For instance, the analogous 2-((2,6-dimethylphenyl)amino)-2-oxoacetic acid has been used in the synthesis of aryl carbamates and ureas.[1]

-

Precursors for Heterocyclic Synthesis: The reactive dicarbonyl system of oxamic acids makes them valuable starting materials for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

-

Biological Activity: N-aryl amides and related structures are known to exhibit a wide range of biological activities. While direct data is unavailable for the title compound, related N-aryl amino acids have shown potential as antibacterial agents.[2] The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) containing an N-aryl acetic acid motif suggests a potential, though speculative, area for biological screening. Furthermore, N-arylhydroxamic acids, which are structurally related, are known to be metabolically activated to reactive electrophiles.[3]

Diagram 3: Potential Application Pathways

Caption: Potential areas of application for the title compound.

Conclusion

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, while not a prominent compound in the chemical literature, represents a readily accessible molecule within the N-aryl oxamic acid class. Its synthesis can be reliably achieved through standard acylation and hydrolysis procedures. Based on the utility of analogous compounds, it holds potential as a ligand in catalysis and as a building block for more complex molecules of pharmaceutical interest. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related compounds.

References

-

Gowda, B. T., et al. (2009). N-(2,6-Dimethylphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1653. [Link]

-

Hein, D. W., et al. (1990). Bioactivation of N-arylhydroxamic acids by rat hepatic N-acetyltransferase. Detection of multiple enzyme forms by mechanism-based inactivation. Journal of Biological Chemistry, 265(29), 17537-17544. [Link]

- Shemchuk, L. A., et al. (2007). Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. Russian Journal of Organic Chemistry, 43(5), 719-722.

- Bayer Aktiengesellschaft. (2021). Process for preparing 2,6-dialkylphenylacetic acids.

-

Kim, S., et al. (2021). Carbamoylarylation of Alkenes with N-Aryl Oxamic Acids Involving 1,4-Aryl Migration Via C(aryl)–N Bond Cleavage. ACS Catalysis, 11(15), 9646-9653. [Link]

-

Organic Syntheses. (2004). A GENERAL AND EFFICIENT PROCEDURE FOR THE PREPARATION OF ENANTIOPURE (η5-(S)-2-OXAZOLINYLCYCLOPENTADIENYL)-(η4-TETRAPHENYLCYCLOBUTADIENE)COBALT COMPLEXES. Organic Syntheses, 81, 1. [Link]

- Al-Masoudi, N. A., et al. (2014). The Analytical Applications And Biological Activity of Hydroxamic acids. International Journal of Scientific & Engineering Research, 5(5), 2119-2125.

- Adamed sp. z o.o. (2013). Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.

-

Gowda, B. T., et al. (2009). N-(2,6-Dimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1275. [Link]

-

Bar, G., et al. (2016). Oxamic acids: useful precursors of carbamoyl radicals. Chemical Communications, 52(58), 9015-9018. [Link]

-

Ashenhurst, J. (2023). Conversion of carboxylic acids into acid chlorides with SOCl2. Master Organic Chemistry. [Link]

- Journal of Chemical and Pharmaceutical Research. (2015). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 584-588.

-

ResearchGate. (2014). 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid (DMPAO). [Link]

-

Donahue, M. (2021, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. [Link]

-

Eribo, O. R., et al. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 27(19), 6523. [Link]

-

Royal Society of Chemistry. (2015). Synthesis. [Link]

- Archimica S.p.A. (1992). A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

Sources

A Comprehensive Technical Guide to the Structural Elucidation and Conformational Analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic Acid

This guide provides an in-depth exploration of the methodologies and scientific reasoning behind the structural elucidation and conformational analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this N-aryl oxamic acid derivative. We will delve into a logical workflow, from synthesis to advanced spectroscopic and computational analysis, emphasizing the causality behind experimental choices and ensuring the integrity of the presented protocols.

Introduction and Molecular Overview

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, a member of the N-aryl oxamic acid class, presents a unique structural challenge due to the steric hindrance imposed by the ortho-ethyl and ortho-methyl substituents on the aniline ring. These groups are expected to significantly influence the molecule's conformation, particularly the dihedral angle between the aromatic ring and the oxamoyl moiety. This, in turn, can impact its chemical reactivity, spectroscopic properties, and potential biological activity. A thorough understanding of its three-dimensional structure is therefore paramount for its application in medicinal chemistry and materials science.

Synthesis and Purification

The synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid can be efficiently achieved through a two-step one-pot procedure starting from 2-ethyl-6-methylaniline.[1] This method involves an initial acylation with an oxalyl chloride derivative followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-ethyl-6-methylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

-

Acylation: Add ethyl oxalyl chloride (1.1 eq) dropwise to the cooled solution while stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up (Acylation): Upon completion, quench the reaction with 1.0 M HCl. Extract the organic layer with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product at this stage is the ethyl ester intermediate, ethyl 2-((2-ethyl-6-methylphenyl)amino)-2-oxoacetate.

-

Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (typically in a 5:1 ratio). Add an excess of lithium hydroxide (LiOH) (e.g., 5.0 eq) and stir the mixture at room temperature for 6-8 hours or until the ester is fully hydrolyzed (monitored by TLC).[1]

-

Work-up (Hydrolysis): After hydrolysis, wash the basic reaction mixture with DCM to remove any unreacted starting material or non-acidic impurities.[1]

-

Acidification and Isolation: Separate the aqueous phase and acidify it to a pH of approximately 2 using 1.0 M HCl. The desired product, 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to yield the final product as a crystalline solid.[1]

Diagram: Synthetic Workflow

Caption: Synthetic pathway for 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Structural Elucidation via Spectroscopy

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and often appears as a broad singlet.[3] |

| ~10.5 | s | 1H | NH | The amide proton is also deshielded and its chemical shift can be influenced by hydrogen bonding. |

| ~7.2-7.4 | m | 3H | Ar-H | The aromatic protons will appear in this region. Due to the substitution pattern, we expect a complex multiplet. |

| ~2.6 | q | 2H | -CH₂CH₃ | The methylene protons of the ethyl group will be a quartet due to coupling with the methyl protons. |

| ~2.2 | s | 3H | Ar-CH₃ | The methyl protons on the aromatic ring will appear as a singlet. |

| ~1.1 | t | 3H | -CH₂CH₃ | The methyl protons of the ethyl group will be a triplet due to coupling with the methylene protons. |

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~168 | COOH | The carboxylic acid carbonyl carbon is expected in this region. |

| ~160 | C=O (amide) | The amide carbonyl carbon is also found in the downfield region. |

| ~135-140 | Ar-C (quaternary) | The quaternary carbons of the aromatic ring attached to the substituents. |

| ~125-130 | Ar-CH | The protonated carbons of the aromatic ring. |

| ~24 | -CH₂CH₃ | The methylene carbon of the ethyl group. |

| ~18 | Ar-CH₃ | The methyl carbon attached to the aromatic ring. |

| ~14 | -CH₂CH₃ | The methyl carbon of the ethyl group. |

Note: These are predicted values and may vary slightly in an experimental setting.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3400-2400 (broad) | O-H stretch | Carboxylic acid |

| ~3300 | N-H stretch | Amide |

| ~1720 | C=O stretch | Carboxylic acid |

| ~1680 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 221.09

-

Key Fragmentation Pathways:

-

Loss of COOH (m/z = 45) to give a fragment at m/z = 176.04.

-

Loss of CO (m/z = 28) from the amide.

-

Cleavage of the N-C bond.

-

Diagram: Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of the target molecule.

Conformational Analysis

The conformation of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is primarily dictated by the rotation around the N-aryl (N-C1) bond. The steric bulk of the ortho-ethyl and ortho-methyl groups will force the oxamoyl group out of the plane of the aromatic ring to minimize steric repulsion.

Theoretical Considerations

The preferred conformation will be a balance between two opposing effects:

-

Steric Hindrance: The bulky ortho substituents will disfavor a planar conformation where the amide and aromatic ring are coplanar.

-

Electronic Effects: There is a degree of π-conjugation between the nitrogen lone pair and the aromatic ring, which favors planarity.

Given the significant steric hindrance from the 2-ethyl and 6-methyl groups, it is highly probable that the molecule will adopt a non-planar conformation with a large dihedral angle between the plane of the aniline ring and the plane of the amide group.

Computational Modeling (A Proposed Protocol)

To quantitatively investigate the conformational landscape, Density Functional Theory (DFT) calculations are recommended.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Initial Geometry Optimization: Perform a full geometry optimization of the molecule using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

-

Conformational Search: Conduct a systematic scan of the potential energy surface by rotating the dihedral angle C2-N-C(O)-C(O)OH in increments (e.g., 10 degrees) and performing a constrained optimization at each step.

-

Transition State Search: Identify the transition states for rotation around the N-aryl bond to determine the energy barrier to interconversion between conformers.

-

Frequency Calculations: Perform frequency calculations on all optimized structures (minima and transition states) to confirm their nature and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Diagram: Conformational Analysis Logic

Caption: Logical flow for the conformational analysis of the target molecule.

Conclusion

The structural elucidation and conformational analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid require a synergistic approach combining organic synthesis with a suite of advanced spectroscopic and computational techniques. The synthetic route is straightforward, and the structure can be confidently assigned using NMR, IR, and MS. The key scientific challenge lies in understanding the conformational preferences dictated by the sterically demanding ortho substituents. Computational modeling provides a powerful avenue to explore the potential energy landscape and to predict the most stable conformers and the barriers to their interconversion. The methodologies and insights presented in this guide provide a robust framework for the comprehensive characterization of this and related N-aryl oxamic acid derivatives.

References

- BenchChem. (n.d.). Structural Elucidation of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide.

- MDPI. (n.d.).

- Supporting Information for a scientific article. (2019). General procedure for the preparation of oxamic acids 2a-2u. Royal Society of Chemistry.

- Royal Society of Chemistry. (2022). Oxamic acids: useful precursors of carbamoyl radicals. RSC Publishing.

- PubMed. (2012). Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)

- ResearchGate. (n.d.). IR spectra of (a) oxamic acid, (b)

- ChemicalBook. (n.d.). Acetic acid(64-19-7) 1H NMR spectrum.

- Royal Society of Chemistry. (2022). Photocatalyzed decarboxylation of oxamic acids under near-infrared conditions.

- PubMed. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

- PubMed. (2025). Photoinduced Carbamoylarylation of Alkynes with N-Aryl Oxamic Acids.

- PubMed. (n.d.). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.

- National Institutes of Health. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines.

- ACS Publications. (2018). Carbamoyl Radicals via Photoredox Decarboxylation of Oxamic Acids in Aqueous Media: Access to 3,4-Dihydroquinolin-2(1H)-ones. Organic Letters.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- PubMed. (2022). Photocatalyzed decarboxylation of oxamic acids under near-infrared conditions.

- ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B).

- Google Patents. (n.d.).

- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.

- Google Patents. (n.d.). CN1357527A - Production process of 2-ethyl hexanoic acid.

- Royal Society of Chemistry. (n.d.). Photocatalyzed decarboxylation of oxamic acids under near-infrared conditions.

- National Institutes of Health. (n.d.). Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides.

- MDPI. (2026). Black Gold in Medicine: Rediscovering the Pharmacological Potential.

- ChemicalBook. (n.d.). Phenoxyacetic acid(122-59-8) 1H NMR spectrum.

- Google Patents. (2012).

- National Institutes of Health. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.

- ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines.

- YouTube. (2021).

- ResearchGate. (n.d.). Tris{2-[(2,6-dimethylphenyl)amino]ethyl}amine.

- National Institutes of Health. (n.d.). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy.

- PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide.

- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide.

- PubChem. (n.d.). N-(2-Ethyl-6-methylphenyl)-oxalamic acid.

- PubChem. (2026). Ethyl 2-(2-methylsulfanylethylamino)

Sources

An In-Depth Technical Guide to the Theoretical and Computational Study of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

This guide provides a comprehensive theoretical and computational framework for the study of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. Given the limited direct experimental data on this specific molecule, this document serves as a predictive exploration, outlining methodologies to anticipate its properties and guide its potential synthesis and characterization. The core focus is on its likely role as a synthetic intermediate or a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs), particularly local anesthetics of the amino-amide class such as etidocaine.

The protocols and analyses presented herein are designed for researchers, scientists, and professionals in drug development, offering a robust approach to understanding and controlling related chemical entities in pharmaceutical manufacturing.

Introduction and Strategic Importance

2-(2-ethyl-6-methylanilino)-2-oxoacetic acid belongs to the family of N-aryl oxamic acids. While not a widely studied compound itself, its structural motifs are present in various biologically active molecules and synthetic intermediates.[1] Its relevance in a pharmaceutical context is primarily as a potential impurity or a starting material in the synthesis of more complex molecules, such as the local anesthetic etidocaine.[2][3] The control of impurities is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies.[4][5] Therefore, a thorough understanding of the formation, properties, and analytical signatures of potential impurities like 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid is paramount.

This guide will first propose a logical synthetic pathway for this molecule. Subsequently, it will delve into a detailed computational chemistry workflow to predict its structural, electronic, and spectroscopic properties. Finally, a comprehensive experimental protocol for its synthesis, purification, and characterization will be outlined, providing a complete roadmap for its investigation.

Proposed Synthesis Pathway

The synthesis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid can be logically approached through the acylation of 2-ethyl-6-methylaniline with an oxalyl derivative. A common and effective method involves the use of ethyl 2-chloro-2-oxoacetate, followed by hydrolysis of the resulting ester.

Caption: Proposed two-step synthesis of the target compound.

Theoretical and Computational Analysis

Computational chemistry provides a powerful toolset for predicting the properties of molecules before their synthesis, offering insights into their stability, reactivity, and spectroscopic signatures.[6]

Computational Methodology Workflow

The following workflow outlines a standard and robust computational approach for the analysis of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Caption: A typical workflow for computational analysis.

Predicted Molecular Properties

The geometry of the molecule would be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[7]

Table 1: Predicted Geometrical Parameters (Illustrative)

| Parameter | Predicted Value |

| C=O (amide) bond length | ~1.22 Å |

| C=O (acid) bond length | ~1.21 Å |

| C-N bond length | ~1.37 Å |

| O-H bond length | ~0.97 Å |

| Dihedral angle (Aromatic Ring - Amide) | 30-50° |

Note: These are expected values based on similar structures and would be precisely calculated in a computational study.

Predicted Spectroscopic Data

Computational methods can predict spectroscopic data, which are invaluable for the experimental identification of the compound.

Table 2: Predicted Spectroscopic Signatures (Illustrative)

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons: ~7.0-7.3 ppm; Ethyl CH₂: ~2.6 ppm; Ethyl CH₃: ~1.2 ppm; Methyl: ~2.2 ppm; Amide NH: ~9.5 ppm; Carboxylic OH: ~12-13 ppm |

| ¹³C NMR | Aromatic carbons: ~125-140 ppm; Amide C=O: ~160 ppm; Carboxylic C=O: ~165 ppm; Ethyl CH₂: ~24 ppm; Ethyl CH₃: ~14 ppm; Methyl: ~18 ppm |

| IR Spectroscopy | O-H stretch (acid): ~2500-3300 cm⁻¹ (broad); N-H stretch: ~3300 cm⁻¹; C=O stretches (amide & acid): ~1650-1750 cm⁻¹ |

Electronic Structure Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The electrostatic potential (ESP) map can indicate regions susceptible to electrophilic or nucleophilic attack.

Experimental Synthesis and Characterization

The following section details the proposed experimental procedures for the synthesis, purification, and characterization of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid.

Step-by-Step Synthesis Protocol

Materials: 2-ethyl-6-methylaniline, ethyl 2-chloro-2-oxoacetate[8], anhydrous dichloromethane (DCM), triethylamine, sodium hydroxide, hydrochloric acid, anhydrous magnesium sulfate.

Step 1: Synthesis of Ethyl 2-(2-ethyl-6-methylanilino)-2-oxoacetate

-

To a solution of 2-ethyl-6-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of ethyl 2-chloro-2-oxoacetate (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Hydrolysis to 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add a solution of NaOH (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 2 with 2M HCl at 0 °C to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Characterization Workflow

The synthesized compound must be purified and its structure and purity confirmed through a series of analytical techniques.[4]

Caption: Workflow for purification and characterization.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed for purity assessment. A typical method might involve a C18 column with a mobile phase gradient of acetonitrile and water with 0.1% formic acid.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The observed chemical shifts should be compared with the computationally predicted values.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule.

Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups (C=O, N-H, O-H).

Conclusion

This technical guide has presented a comprehensive theoretical and experimental framework for the study of 2-(2-ethyl-6-methylanilino)-2-oxoacetic acid. By combining predictive computational modeling with established synthetic and analytical protocols, researchers can efficiently approach the synthesis and characterization of this and other related molecules. This is particularly crucial in the context of pharmaceutical development, where a deep understanding of potential impurities and synthetic intermediates is essential for ensuring the quality, safety, and efficacy of drug products.

References

-

Periódico Tchê Química. STRUCTURAL CHARACTERIZATION OF 2-AMINO-2-OXOACETIC ACID BY X-RAY POWDER DIFFRACTION AND QUANTUM CHEMISTRY. [Link][7]

-

PubMed. [Peridural anesthesia with etidocaine. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade]. [Link][2]

-

PubMed. Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. [Link][1]

-

PubMed. Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. [Link][9]

-